3-{[2-(Diethylamino)ethyl]amino}propanenitrile

Physicochemical characterization Hydrogen bonding Distillation separation

3-{[2-(Diethylamino)ethyl]amino}propanenitrile (CAS 41832-86-4; molecular formula C₉H₁₉N₃; MW 169.27 g/mol) is a bifunctional organic compound containing a tertiary diethylamino group and a secondary amine separated by an ethylene spacer, terminated by a cyanoethyl moiety. It is classified as a nitrile building block and synthetic intermediate, containing one hydrogen bond donor (–NH–) and three hydrogen bond acceptors (two amine N atoms and the nitrile –C≡N).

Molecular Formula C9H19N3
Molecular Weight 169.27 g/mol
CAS No. 41832-86-4
Cat. No. B1628927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[2-(Diethylamino)ethyl]amino}propanenitrile
CAS41832-86-4
Molecular FormulaC9H19N3
Molecular Weight169.27 g/mol
Structural Identifiers
SMILESCCN(CC)CCNCCC#N
InChIInChI=1S/C9H19N3/c1-3-12(4-2)9-8-11-7-5-6-10/h11H,3-5,7-9H2,1-2H3
InChIKeySNLMPDMSCXQJJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[2-(Diethylamino)ethyl]amino}propanenitrile (CAS 41832-86-4): A Diethylaminoethyl-Functionalized Nitrile Building Block for Advanced Synthesis and Ligand Design


3-{[2-(Diethylamino)ethyl]amino}propanenitrile (CAS 41832-86-4; molecular formula C₉H₁₉N₃; MW 169.27 g/mol) is a bifunctional organic compound containing a tertiary diethylamino group and a secondary amine separated by an ethylene spacer, terminated by a cyanoethyl moiety . It is classified as a nitrile building block and synthetic intermediate, containing one hydrogen bond donor (–NH–) and three hydrogen bond acceptors (two amine N atoms and the nitrile –C≡N) . The combination of chelating diamine functionality with a polarizable nitrile group enables coordination chemistry, nucleophilic reactivity, and participation in heterocycle construction that simpler amino nitriles cannot replicate .

Why 3-{[2-(Diethylamino)ethyl]amino}propanenitrile Cannot Be Replaced by Simpler Amino Nitriles


Although 3-(diethylamino)propanenitrile (CAS 5351-04-2) is a common monoamine analog, it lacks the ethylene-bridged secondary amine (–NH–) that provides an extra coordination site and hydrogen-bond donor [1]. This structural difference results in substantially different physicochemical properties: the target compound has a higher boiling point (≈220 °C vs. 197 °C) and higher density (≈0.880–0.907 g/mL vs. 0.86 g/mL) due to additional intermolecular hydrogen bonding . In metal-catalyzed reactions or supramolecular assembly, the 1,2-diamine motif of 3-{[2-(diethylamino)ethyl]amino}propanenitrile enables bidentate chelation, altering reaction outcomes in ways that simpler tertiary-amino nitriles cannot achieve .

Quantitative Differentiation Evidence for 3-{[2-(Diethylamino)ethyl]amino}propanenitrile vs. Closest Analogs


Boiling Point Elevation Reflects Enhanced Intermolecular Hydrogen Bonding vs. 3-(Diethylamino)propanenitrile

3-{[2-(Diethylamino)ethyl]amino}propanenitrile exhibits a significantly higher atmospheric boiling point than the tertiary amine-only analog 3-(diethylamino)propanenitrile. The target compound boils at approximately 220 °C , while the comparator boils at 197 °C [1]. The 23 °C elevation is attributed to hydrogen-bond donation by the secondary amine (–NH–) that is absent in the comparator. This differential influences distillation solvent selection and thermal stability assessments during scale-up.

Physicochemical characterization Hydrogen bonding Distillation separation

Liquid Density Differentiates 3-{[2-(Diethylamino)ethyl]amino}propanenitrile from the Non-Hydrogen-Bond Donor Analog

The measured density of 3-{[2-(diethylamino)ethyl]amino}propanenitrile is reported as 0.880 g/mL , and a predicted density of 0.907 g/cm³ has also been listed . Both values exceed the density of the comparator 3-(diethylamino)propanenitrile (0.86 g/mL) [1]. The higher density correlates with the additional –NH– donor enabling closer intermolecular packing through hydrogen bonds, which can influence volumetric dosing accuracy in automated synthesis platforms.

Density measurement Molecular packing Formulation consistency

Enhanced Hydrogen-Bond Donor Count Enables Unique Coordination Chemistry vs. Tertiary-Amine-Only Nitriles

3-{[2-(Diethylamino)ethyl]amino}propanenitrile possesses one hydrogen-bond donor (secondary –NH–) and three hydrogen-bond acceptors (two amine N, one nitrile –C≡N) . In contrast, 3-(diethylamino)propanenitrile has zero H-bond donors and only two acceptors [1]. This donor/acceptor profile enables the target compound to act as a bidentate or potentially tridentate ligand in metal coordination, whereas the comparator can only function as a monodentate ligand. Such chelation capability is critical for tuning metal-centered reactivity in catalysis and materials science .

Coordination chemistry Bidentate ligand Metal complexation

Melting Point Difference Indicates Distinct Crystal Packing vs. 3-(Diethylamino)propanenitrile

The melting point of 3-{[2-(diethylamino)ethyl]amino}propanenitrile is reported as approximately –30 °C , whereas the comparator 3-(diethylamino)propanenitrile melts at –59.9 °C (Tfus = 213.25 K) [1]. The ~30 °C elevation in melting point reflects stronger cohesive forces in the solid state due to intermolecular hydrogen bonding. This difference has practical consequences for low-temperature storage requirements and handling in cold-climate shipping conditions.

Solid-liquid phase behavior Cryogenic handling Storage stability

Irritant Hazard Classification Requires PPE Protocols Distinct from Less Hazardous Amino Nitrile Analogs

3-{[2-(Diethylamino)ethyl]amino}propanenitrile is formally classified as an irritant (Xi) with the hazard statement IRRITANT . While 3-(diethylamino)propanenitrile may also possess irritant properties, the specific GHS classification for the target compound mandates skin and eye protection measures that may exceed those required for structurally simpler amino nitriles that lack the secondary amine and have lower hazard ratings. Procurement specifications should verify the exact hazard classification before substitution, as different classifications may trigger different regulatory documentation and shipping restrictions .

Safety profile Hazard classification Lab handling protocols

Lower Vapor Pressure at Reduced Pressure Distinguishes Distillation Behavior from 3-(Diethylamino)propanenitrile

Under reduced pressure (3 Torr), 3-{[2-(diethylamino)ethyl]amino}propanenitrile is reported to boil at 103–104 °C . Although a directly comparable reduced-pressure boiling point for 3-(diethylamino)propanenitrile is not readily available, the atmospheric boiling point differential of +23 °C suggests that the target compound will consistently exhibit lower vapor pressure at any given temperature, requiring different vacuum distillation parameters for purification. This is critical for process chemists designing isolation protocols.

Vacuum distillation Volatility Process purification

Procurement-Relevant Application Scenarios for 3-{[2-(Diethylamino)ethyl]amino}propanenitrile


Bidentate Ligand Synthesis for Homogeneous Catalysis

The combination of a tertiary amine, secondary amine, and nitrile within one molecule allows 3-{[2-(diethylamino)ethyl]amino}propanenitrile to serve as a scaffold for constructing bidentate or tridentate ligands that are inaccessible from simpler monoamine nitriles . Researchers designing metal catalysts for C–C cross-coupling or asymmetric transformations should select this compound when two or three distinct donor sites are required within a single ligand framework.

Heterocycle Construction via Cyanoethyl Building-Block Reactivity

The nitrile group participates in cyclocondensation reactions (e.g., tetrazole or pyrimidine formation), while the diamine portion can be further functionalized or used to modulate solubility. 3-{[2-(Diethylamino)ethyl]amino}propanenitrile is therefore preferred over simple 3-(diethylamino)propanenitrile when a built-in secondary amine handle is needed for subsequent derivatization steps in multi-step heterocyclic syntheses .

Hydrogen-Bond-Mediated Supramolecular Assembly and Crystal Engineering

With its single H-bond donor and three H-bond acceptors, 3-{[2-(diethylamino)ethyl]amino}propanenitrile is suitable for designing hydrogen-bonded organic frameworks (HOFs) or co-crystals where both directionality and multiplicity of hydrogen bonds are essential . Substituting with the non-donor analog 3-(diethylamino)propanenitrile would eliminate key hydrogen-bonding motifs, fundamentally altering assembly outcomes.

Process Development for Amine-Containing Nitrile Intermediates Requiring Precise Vacuum Distillation

The documented reduced-pressure boiling point (103–104 °C at 3 Torr) and higher atmospheric boiling point (≈220 °C) provide process engineers with specific distillation parameters that differ from those of the lower-boiling comparator 3-(diethylamino)propanenitrile (197 °C) [1]. This information enables accurate design of purification protocols and avoids product loss due to incorrect assumptions about volatility.

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